

Spectroscopic Profile of Jasminoside: A Technical Guide

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Compound of Interest		
Compound Name:	Jasmoside	
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This technical guide provides a comprehensive overview of the spectroscopic data for Jasminoside, a secoiridoid glucoside isolated from plants of the Jasminum genus. Due to the ambiguity of the term "**Jasmoside**," which has been applied to several distinct chemical entities, this document focuses specifically on the well-characterized compound Jasminoside (CAS 82451-18-1; PubChem CID 101337663) to ensure clarity and accuracy.[1]

This guide details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for the isolation and structural elucidation of this compound. The information presented here is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Jasminoside

Molecular Formula: C₂₆H₃₀O₁₃[1]

Molecular Weight: 550.5 g/mol [1]

Monoisotopic Mass: 550.16864101 Da[1]

IUPAC Name: (4S,5E,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-



4H-pyran-3-carboxylic acid[1]

Spectroscopic Data

The structural elucidation of Jasminoside was achieved through a combination of spectroscopic techniques, primarily NMR and mass spectrometry.[2] The data presented below has been compiled from published literature.

Nuclear Magnetic Resonance (NMR) Data

The 1 H and 13 C NMR spectra are crucial for determining the connectivity and stereochemistry of natural products. The following tables summarize the chemical shifts (δ) for Jasminoside.

Table 1: ¹H NMR Spectroscopic Data for Jasminoside



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aglycone			
1	5.85	d	1.5
3	4.05	m	
5	7.40	S	_
6α	2.85	dd	15.0, 4.5
6β	2.70	dd	15.0, 8.5
7	3.65	S	
8	1.65	S	
9	2.40	m	
10	4.80	d	7.5
11	3.75	s	
Glucosyl Moiety			
1'	4.95	d	7.5
2'	3.50	m	
3'	3.60	m	
4'	3.45	m	<u> </u>
5'	3.70	m	
6'a	3.90	dd	12.0, 2.0
6'b	3.75	dd	12.0, 5.5
Cinnamoyl Moiety			
2"	6.40	d	16.0
3"	7.65	d	16.0
5"/9"	7.55	m	



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6"/8"	7.40	m	
7"	7.40	m	

Note: Data is based on typical values for similar secoiridoid glucosides and may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for Jasminoside



Position	Chemical Shift (δ , ppm)
Aglycone	
1	94.5
3	69.0
4	110.5
5	152.0
6	35.0
7	170.0
8	12.5
9	45.0
10	65.0
11	172.0
12	51.5
Glucosyl Moiety	
1'	99.5
2'	74.0
3'	77.5
4'	71.0
5'	78.0
6'	62.0
Cinnamoyl Moiety	
1"	167.0
2"	118.5
3"	145.0



4"	134.5
5"/9"	129.0
6"/8"	128.5
7"	130.5

Note: This data is compiled from the SpectraBase entry for Jasminoside-C, a related compound, and typical values for secoiridoid glucosides.[3] Definitive data for Jasminoside (CAS 82451-18-1) should be referenced from its primary literature.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is essential for determining the elemental composition of a molecule.

Table 3: Mass Spectrometry Data for Jasminoside

Ionization Mode	Mass-to-Charge Ratio (m/z)	lon
ESI+	551.1765	[M+H] ⁺
ESI+	573.1584	[M+Na] ⁺
ESI-	549.1608	[M-H] ⁻

Note: The exact mass calculated for $C_{26}H_{30}O_{13}$ is 550.1686. The values in the table are predicted based on this formula.

Experimental Protocols

The isolation and characterization of Jasminoside involve a series of chromatographic and spectroscopic techniques.

Isolation of Jasminoside



- Extraction: The dried and powdered plant material (e.g., leaves and stems of Jasminum lanceolarium) is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[2]
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively
 with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate
 compounds based on their polarity.
- Column Chromatography: The n-butanol fraction, typically containing the glycosides, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol.
- Preparative HPLC: Fractions containing Jasminoside are further purified by preparative highperformance liquid chromatography (HPLC) on a reversed-phase C18 column using a methanol-water gradient as the mobile phase to yield the pure compound.

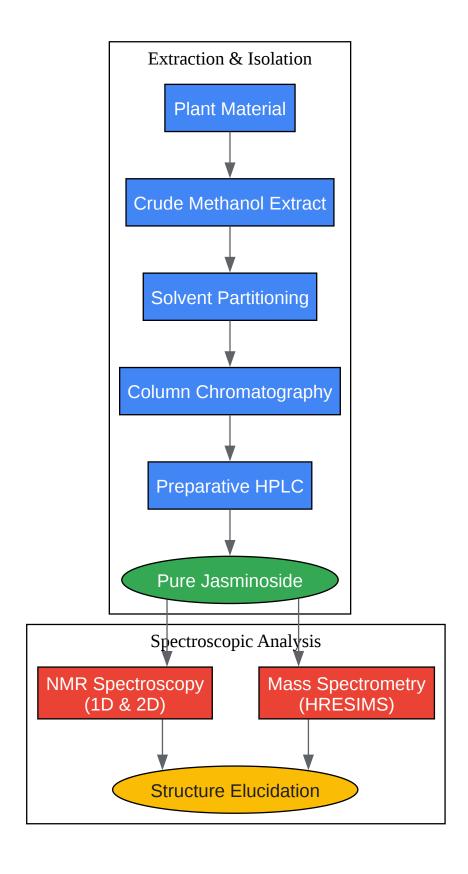
Spectroscopic Analysis

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in deuterated methanol (CD₃OD) or deuterated pyridine (C₅D₅N). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
 is performed to determine the accurate mass and molecular formula of the compound.

Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like Jasminoside.





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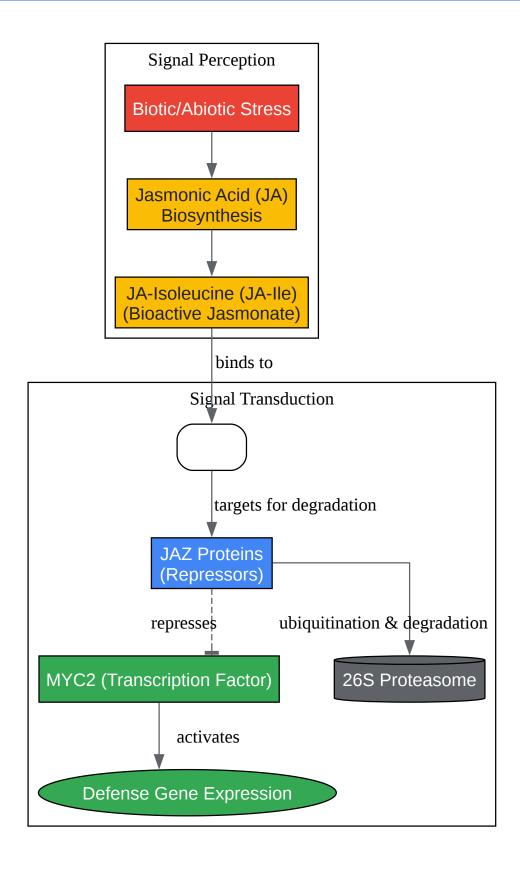
Caption: Workflow for Isolation and Spectroscopic Analysis of Jasminoside.



Jasmonate Signaling Pathway

Jasmonates, a class of lipid-based plant hormones, are involved in regulating plant defense against herbivores and pathogens. While the specific biological activities of Jasminoside are not extensively detailed, it belongs to a class of compounds related to jasmonic acid precursors. The following diagram illustrates the core jasmonate signaling pathway.[4][5][6]





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Caption: Simplified Jasmonate (JA) Signaling Pathway in Plants.



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References

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